2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)-
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Overview
Description
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is a heterocyclic organic compound with a molecular formula of C15H13N3O2. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, making it part of the imidazolidinedione family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, thereby lowering the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2,4-imidazolidinedione
- 3-Methyl-5-phenyl-2,4-imidazolidinedione
- 5-Methyl-3-phenyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- is unique due to its specific structural features, such as the presence of a pyridinylmethyl group, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
174262-99-8 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-phenyl-5-(pyridin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-13(10-11-6-8-16-9-7-11)17-15(20)18(14)12-4-2-1-3-5-12/h1-9,13H,10H2,(H,17,20) |
InChI Key |
CQDKUQPTDYXMOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC3=CC=NC=C3 |
Synonyms |
2,4-Imidazolidinedione, 3-phenyl-5-(4-pyridinylmethyl)- |
Origin of Product |
United States |
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